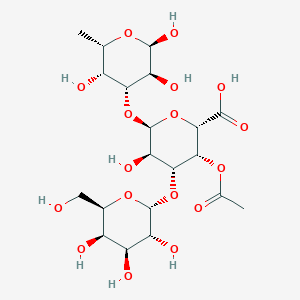
Polysaccharide S-156
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polysaccharide S-156 is a type of natural polysaccharide that has been found to have various potential applications in the field of scientific research. It is derived from the roots of the medicinal plant Salvia miltiorrhiza, which is commonly used in traditional Chinese medicine. Polysaccharide S-156 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mécanisme D'action
The exact mechanism of action of polysaccharide S-156 is not yet fully understood. However, it is believed to work by modulating the activity of various signaling pathways in the body, including the NF-κB and MAPK pathways. This modulation can lead to a range of biochemical and physiological effects, including the anti-inflammatory, antioxidant, and immunomodulatory effects mentioned above.
Biochemical and Physiological Effects:
Polysaccharide S-156 has been shown to have a range of biochemical and physiological effects, including:
1. Anti-inflammatory effects: Polysaccharide S-156 has been found to inhibit the production of various pro-inflammatory cytokines, including TNF-α and IL-6.
2. Antioxidant effects: Polysaccharide S-156 has been shown to scavenge free radicals and reduce oxidative stress.
3. Immunomodulatory effects: Polysaccharide S-156 has been found to modulate the activity of various immune cells, including T cells and B cells.
4. Anti-cancer effects: Polysaccharide S-156 has been shown to inhibit the growth and proliferation of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
Polysaccharide S-156 has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. It is a natural product, making it potentially safer for use in humans than synthetic compounds.
2. It has a range of potential applications in various fields of research.
3. It is relatively easy to synthesize and purify.
Some of the limitations include:
1. The exact mechanism of action is not yet fully understood.
2. The purity and quality of the polysaccharide can vary depending on the extraction and purification methods used.
3. Further research is needed to fully understand the potential side effects and toxicity of polysaccharide S-156.
Orientations Futures
There are several potential future directions for research on polysaccharide S-156. Some of these include:
1. Further investigation of the exact mechanism of action.
2. Development of new extraction and purification methods to improve the purity and quality of the polysaccharide.
3. Clinical trials to investigate the potential therapeutic applications of polysaccharide S-156 in humans.
4. Investigation of the potential synergistic effects of polysaccharide S-156 with other natural compounds.
5. Development of new delivery methods to improve the bioavailability of polysaccharide S-156 in the body.
Méthodes De Synthèse
Polysaccharide S-156 is typically extracted from the roots of Salvia miltiorrhiza using a combination of water and ethanol. The resulting extract is then purified using a series of filtration and chromatography techniques to isolate the polysaccharide. The final product is a white powder that is soluble in water.
Applications De Recherche Scientifique
Polysaccharide S-156 has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. Some of the most promising areas of research include:
1. Anti-inflammatory effects: Polysaccharide S-156 has been shown to have potent anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
2. Antioxidant effects: Polysaccharide S-156 has also been found to have strong antioxidant effects, which could make it useful in the prevention and treatment of oxidative stress-related diseases such as cancer and cardiovascular disease.
3. Immunomodulatory effects: Polysaccharide S-156 has been shown to have immunomodulatory effects, meaning it can help regulate the immune system. This could make it useful in the treatment of autoimmune diseases such as multiple sclerosis and lupus.
Propriétés
Numéro CAS |
154821-14-4 |
|---|---|
Nom du produit |
Polysaccharide S-156 |
Formule moléculaire |
C20H32O17 |
Poids moléculaire |
544.5 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H32O17/c1-4-7(23)13(11(27)18(31)32-4)35-20-12(28)14(15(33-5(2)22)16(37-20)17(29)30)36-19-10(26)9(25)8(24)6(3-21)34-19/h4,6-16,18-21,23-28,31H,3H2,1-2H3,(H,29,30)/t4-,6+,7+,8-,9-,10+,11-,12+,13+,14+,15+,16-,18+,19+,20-/m0/s1 |
Clé InChI |
JHSOLQFSSMFPAK-ATEWNJAPSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)C(=O)O)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)OC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)OC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Synonymes |
polysaccharide S-156 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



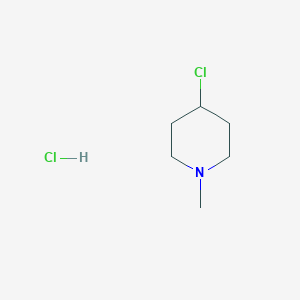
![3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B118709.png)
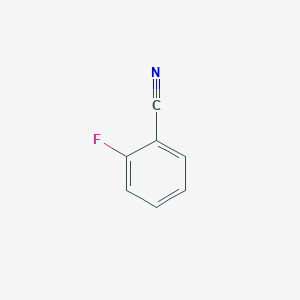

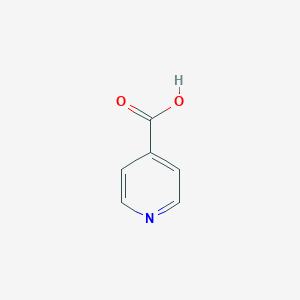

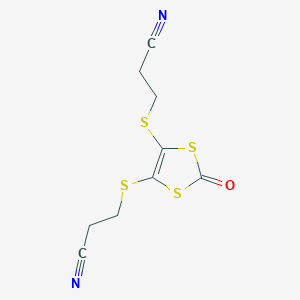

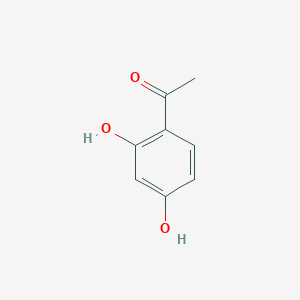


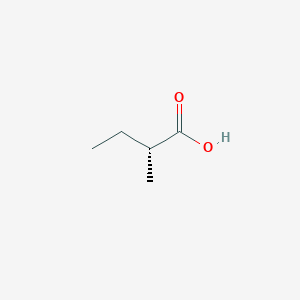

![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)